Beryllium selenate tetrahydrate

Descripción general

Descripción

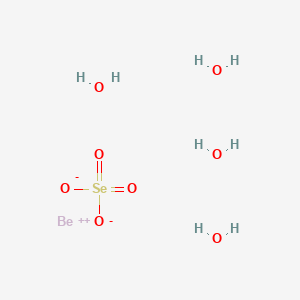

Beryllium selenate tetrahydrate is an inorganic compound with the chemical formula BeSeO4·4H2O. It is known for its orthorhombic crystal structure and high solubility in water. This compound is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beryllium selenate tetrahydrate can be synthesized by reacting beryllium carbonate and sodium carbonate with selenic acid. The reaction proceeds as follows: [ \text{BeCO}_3 (\text{solid}) + \text{Na}_2\text{CO}_3 (\text{solid}) + \text{H}_2\text{SeO}_4 (\text{aqueous}) \rightarrow (\text{BeOH})_2\text{SeO}_4·4\text{H}_2\text{O} (\text{solid}) + 2\text{NaOH} (\text{aqueous}) + \text{CO}_2 (\text{gas}) ] The resulting solution is then evaporated to obtain the crystalline salt .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Beryllium selenate tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the selenate ion is replaced by other anions.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .

Aplicaciones Científicas De Investigación

Beryllium selenate tetrahydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other beryllium compounds.

Biology: It is used in biological studies to investigate the effects of beryllium and selenium on biological systems.

Industry: It is used in industrial processes that require high-purity beryllium compounds

Mecanismo De Acción

The mechanism by which beryllium selenate tetrahydrate exerts its effects involves the interaction of beryllium and selenium ions with various molecular targets. The strong synergetic effect of the Be2+ ions leads to the formation of very strong hydrogen bonds, which play a crucial role in its chemical behavior .

Comparación Con Compuestos Similares

- Beryllium sulfate tetrahydrate (BeSO4·4H2O)

- Beryllium nitrate tetrahydrate (Be(NO3)2·4H2O)

- Beryllium chloride tetrahydrate (BeCl2·4H2O)

Comparison: Beryllium selenate tetrahydrate is unique due to its high solubility in water and the strong hydrogen bonds formed by the Be2+ ions. Compared to other beryllium compounds, it has distinct chemical properties that make it suitable for specific scientific research applications .

Actividad Biológica

Beryllium selenate tetrahydrate (BeSeO₄·4H₂O) is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its absorption, distribution, toxicity, and potential therapeutic applications.

This compound is a hydrated salt of beryllium and selenic acid. It is characterized by its crystal structure, which includes four water molecules per formula unit. The compound exhibits distinct thermal and spectroscopic properties, as demonstrated through various analytical techniques such as thermal gravimetric analysis (TGA), differential thermal analysis (DTA), and infrared spectroscopy .

Absorption and Distribution

Beryllium compounds, including beryllium selenate, are primarily absorbed through inhalation or ingestion. Studies indicate that soluble beryllium salts are absorbed more effectively than sparingly soluble forms. For instance, approximately 20% of inhaled beryllium is absorbed into the bloodstream, while gastrointestinal absorption is significantly lower, often less than 1% .

Once absorbed, beryllium tends to accumulate in the skeleton, leading to long-term retention in the body. The elimination of beryllium occurs primarily through urine over extended periods .

Toxicological Profile

The toxicity of this compound has been assessed through various animal studies. Notably, chronic exposure to soluble beryllium compounds has been linked to gastrointestinal lesions and bone marrow suppression in dogs . In rats, exposure to sparingly soluble forms resulted in rickets due to impaired phosphorus absorption .

The calculated dose for a 10% incidence of lesions in the small intestine from chronic exposure to beryllium sulfate tetrahydrate was determined to be 0.46 mg/kg body weight per day . Furthermore, an oral tolerable intake was estimated at 0.002 mg/kg body weight per day based on these findings.

Biological Activity and Potential Therapeutic Applications

Recent research has indicated that selenium compounds possess antioxidant properties and may have therapeutic implications in various diseases. This compound could potentially exhibit similar biological activities due to the presence of both beryllium and selenium.

Antioxidant Activity

Studies on selenium compounds suggest they can modulate oxidative stress responses in cells. The antioxidant activity of selenates may be attributed to their ability to enhance glutathione peroxidase activity, thereby reducing reactive oxygen species (ROS) levels .

Antidiabetic Properties

Research has highlighted the significance of bioactive compounds in managing diabetes. This compound could be evaluated for its effects on glucose metabolism and insulin sensitivity through various in vitro assays designed to measure enzyme inhibition and cellular processes related to glucose uptake .

Case Study 1: In Vitro Studies on Antioxidant Activity

A study evaluating the antioxidant potential of various selenium compounds found that certain selenates significantly reduced oxidative stress markers in cell cultures. While specific data on this compound is limited, extrapolating from these findings suggests potential benefits in oxidative stress-related conditions.

Case Study 2: Toxicological Assessments

In a controlled study involving animal models, chronic exposure to beryllium sulfate led to observable gastrointestinal and skeletal effects. These findings underscore the need for careful evaluation of this compound's safety profile before considering therapeutic applications.

Propiedades

IUPAC Name |

beryllium;selenate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H2O4Se.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCMVCMLGMQKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].O.O.O.O.[O-][Se](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeH8O8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721091 | |

| Record name | Beryllium selenate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-31-3 | |

| Record name | Beryllium selenate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium selenate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM SELENATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVV5T0Y2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.